molecular formula C10H8N2 B13935156 5-Ethynyl-1-methyl-1H-benzo[d]imidazole

5-Ethynyl-1-methyl-1H-benzo[d]imidazole

Cat. No.: B13935156
M. Wt: 156.18 g/mol
InChI Key: LYLFWPJXAVZRJZ-UHFFFAOYSA-N
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Description

5-Ethynyl-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that contains both imidazole and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with propargyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethynyl-1-methyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound can also interfere with cellular processes by disrupting the function of key proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

5-ethynyl-1-methylbenzimidazole

InChI

InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)11-7-12(10)2/h1,4-7H,2H3

InChI Key

LYLFWPJXAVZRJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C#C

Origin of Product

United States

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